

A Comparative Analysis of Cyclobutanecarbonyl Chloride Hydrolysis Kinetics

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Compound of Interest

Compound Name: Cyclobutanecarbonyl chloride

Cat. No.: B1580908

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Cyclobutanecarbonyl Chloride**'s Hydrolytic Stability Against Alternative Acyl Chlorides, Supported by Experimental Data and Protocols.

In the realm of organic synthesis and drug development, the reactivity of acyl chlorides is a critical parameter influencing their selection for introducing acyl groups. Their susceptibility to hydrolysis not only dictates handling and storage conditions but also impacts reaction efficiency in aqueous or protic environments. This guide provides a comparative kinetic study of the hydrolysis of **cyclobutanecarbonyl chloride** and other commonly used acyl chlorides. While specific kinetic data for **cyclobutanecarbonyl chloride** is not extensively available in published literature, its reactivity can be inferred and compared based on the established principles of acyl chloride chemistry and data from analogous compounds.

Comparative Kinetic Data for Acyl Chloride Hydrolysis

The hydrolysis of acyl chlorides is a rapid reaction that typically follows pseudo-first-order kinetics in the presence of a large excess of water. The rate of this reaction is highly dependent on the structure of the acyl group. Generally, aliphatic acyl chlorides are more reactive than their aromatic counterparts.^[1] This is attributed to the delocalization of the positive charge on the carbonyl carbon by the phenyl group in aromatic acyl chlorides, which reduces its electrophilicity.^[1]

Below is a table summarizing the hydrolysis rate constants for representative acyl chlorides. Due to the scarcity of direct experimental data for **cyclobutanecarbonyl chloride**, its reactivity is predicted based on trends observed for other aliphatic acyl chlorides.

Acyl Chloride	Structure	Type	Solvent/Conditions	Pseudo-First-Order Rate Constant (k)	Notes
Acetyl Chloride	CH ₃ COCl	Alkyl	Not Specified	~20 times more sensitive to nucleophilic attack than benzoyl chloride	Highly reactive aliphatic acyl chloride.
Benzoyl Chloride	C ₆ H ₅ COCl	Aryl	95% Ethanol-Water, 25°C	1.58 x 10 ⁻⁴ s ⁻¹	The phenyl group stabilizes the carbonyl group, reducing reactivity. [2]
Cyclobutanecarbonyl Chloride	c-C ₄ H ₇ COCl	Cycloalkyl	Not Available	Not Available	Expected to be a highly reactive aliphatic acyl chloride, with a reactivity likely comparable to or slightly less than linear aliphatic acyl chlorides due to potential steric hindrance from the

cyclobutyl
group.

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Cyclopentane

carbonyl

c-C₅H₉COCl

Cycloalkyl

Not Available

Not Available

Chloride

Experimental Protocol: Determining Hydrolysis Kinetics via Conductometric Analysis

The hydrolysis of an acyl chloride produces hydrochloric acid, leading to an increase in the electrical conductivity of the solution.^[2] By monitoring this change over time, the reaction rate constant can be determined. This method is particularly well-suited for the fast kinetics of acyl chloride hydrolysis.^[2]

Materials and Equipment:

- **Cyclobutanecarbonyl chloride** (or other acyl chloride)
- High-purity, degassed water
- Acetone (or other suitable organic solvent, dried)

- Conductivity meter with a probe
- Constant temperature bath
- Jacketed reaction vessel
- Magnetic stirrer and stir bar
- Microsyringe
- Data logger or stopwatch

Procedure:

- **Solution Preparation:** Prepare a stock solution of the acyl chloride in a dry organic solvent (e.g., 0.1 M in acetone). Handle the acyl chloride in a fume hood due to its corrosive nature and reaction with atmospheric moisture.[2] Prepare the desired solvent mixture (e.g., a specific water-acetone ratio) in a volumetric flask.
- **System Equilibration:** Place a known volume of the solvent mixture into the jacketed reaction vessel and allow it to reach thermal equilibrium in the constant temperature bath (e.g., 25.0 ± 0.1 °C) with gentle stirring.[2]
- **Baseline Measurement:** Immerse the conductivity probe into the solvent and record the initial conductivity (σ_0).
- **Reaction Initiation:** Using a microsyringe, rapidly inject a small, known volume of the acyl chloride stock solution into the stirring solvent. Simultaneously start the data logger or stopwatch.[2]
- **Data Collection:** Record the conductivity (σ_t) at regular time intervals.
- **Final Measurement:** Continue recording until the conductivity reading becomes constant, which indicates the completion of the reaction. This final value is σ_∞ . [2]

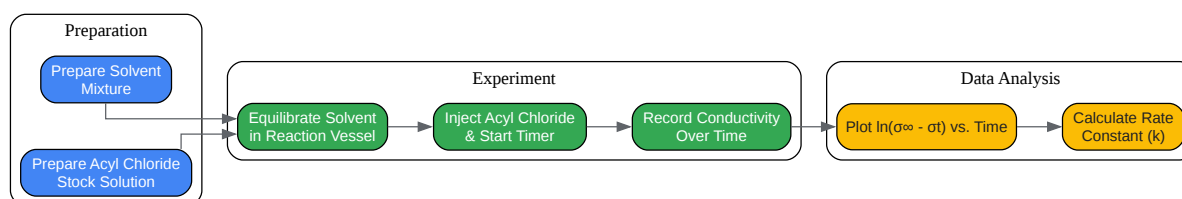
Data Analysis:

The pseudo-first-order rate constant, k , can be determined from the slope of a plot of $\ln(\sigma^\infty - \sigma_t)$ versus time (t), based on the integrated rate law for a first-order reaction. The rate constant is equal to the negative of the slope.[2]

Reaction Mechanism and Experimental Workflow

The hydrolysis of acyl chlorides proceeds via a nucleophilic addition-elimination mechanism.[2] Water acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion.

Below are diagrams illustrating the experimental workflow for kinetic analysis and the general mechanism for acyl chloride hydrolysis.



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References

- 1. savemyexams.com [savemyexams.com]
- 2. benchchem.com [benchchem.com]

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